Licocoumarone
Description
Origin and Natural Occurrence within Glycyrrhiza Species
Licocoumarone is a natural product consistently reported across several species within the Glycyrrhiza genus, which is well-known for producing licorice. nih.govknapsackfamily.comnp-mrd.orgresearchgate.net Its presence has been documented in Glycyrrhiza uralensis, Glycyrrhiza aspera, and Glycyrrhiza glabra. nih.govknapsackfamily.comnp-mrd.org
This compound was first isolated from Glycyrrhiza uralensis. nih.govebi.ac.uk Research indicates its presence specifically in the roots and stolons of this plant. ebi.ac.ukmdpi.com
The compound this compound has been detected and reported in Glycyrrhiza aspera. nih.govplantaedb.comknapsackfamily.comnp-mrd.org
This compound has also been identified in Glycyrrhiza glabra. nih.govknapsackfamily.comnp-mrd.orgdoc-developpement-durable.orgusamvcluj.ro Studies have indicated that it is an apoptosis-inducing component found in licorice, particularly from methanolic extracts of Glycyrrhiza glabra. doc-developpement-durable.orgnih.govresearchgate.net
Classification as a Benzofuran (B130515) Derivative
This compound is chemically classified as a benzofuran derivative. nih.govebi.ac.uk More specifically, it is a member of the class of 1-benzofurans. nih.govebi.ac.uk Its structure is characterized by a 1-benzofuran core substituted with a hydroxyl group at position 6, a methoxy (B1213986) group at position 4, a prenyl group at position 5, and a 2,4-dihydroxyphenyl group at position 2. nih.govebi.ac.uk It is also described as a 2-arylbenzofuran flavonoid, belonging to phenylpropanoids that contain the 2-phenylbenzofuran (B156813) moiety, and possesses a 2-arylbenzofuran skeleton. np-mrd.orgmdpi.com Within broader classifications, it falls under "Other Flavonoids" in the Polyketides-Flavonoids hierarchy. lipidmaps.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
118524-14-4 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[6-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H20O5/c1-11(2)4-6-14-17(23)10-19-15(20(14)24-3)9-18(25-19)13-7-5-12(21)8-16(13)22/h4-5,7-10,21-23H,6H2,1-3H3 |
InChI Key |
CNPMAFLUEHEXRE-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |
melting_point |
183-185°C |
physical_description |
Solid |
Synonyms |
licocoumarone |
Origin of Product |
United States |
Isolation and Characterization Methodologies in Chemical Research
Extraction Techniques
Extraction is the initial step in separating target compounds from complex natural matrices. For Licocoumarone, both solvent-based and supercritical fluid extraction methods have been employed.
Traditional solvent-based extraction remains a primary approach for isolating natural products due to its versatility and effectiveness in dissolving a wide range of compounds based on their polarity.
Methanol-acetone fractionation is a solvent-based technique used to selectively extract compounds based on their solubility in different solvent mixtures. In the context of this compound isolation, a 70% methanol (B129727) soluble fraction derived from a licorice acetone (B3395972) extract has been identified as a source containing this compound nih.govcore.ac.ukresearchgate.netnih.gov. This process involves initial extraction with acetone, followed by partitioning with an aqueous methanol solution. For instance, a 70% methanol-acetone mixture has been shown to enhance the induction of apoptosis by Glycyrrhiza glabra extracts, with this compound being identified as a key active compound in this fraction nih.govcore.ac.uk.
Research findings indicate that methanol extraction, followed by silica (B1680970) gel chromatography, yielded approximately 15 mg of this compound per 100 g of plant material . Another study describes the preparation of a crude ethanol (B145695) extract from Glycyrrhiza inflate Bat. roots, which can then be subjected to further chromatographic separation tautobiotech.com.
Here is a summary of typical yields reported for this compound and related compounds using solvent extraction:
| Compound | Source Material | Extraction Method | Yield (approx.) | Reference |
| This compound | Glycyrrhiza | Methanol extraction | 15 mg/100 g | |
| Licopyranocoumarin | Glycyrrhiza | Ethanol-water (70-80% v/v) | 0.2-0.5% by dry weight | |
| This compound | Glycyrrhiza | Ethanol, then CPC and ODS-HPLC | 10.8 mg/50 g |
Supercritical fluid extraction (SFE) offers an environmentally friendly alternative to traditional solvent extraction, particularly for sensitive natural products. SFE utilizes a fluid (most commonly carbon dioxide) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, allowing for efficient extraction sibiotech.comunipd.it.
While pure supercritical CO₂ is effective for extracting non-polar compounds, the addition of a cosolvent, such as ethanol, significantly enhances the solubility and extraction efficiency of more polar compounds, including many natural products like flavonoids and polyphenols sibiotech.comunipd.it. Ethanol is a commonly used cosolvent due to its safety (Generally Recognized As Safe, GRAS) and ability to modify the polarity of supercritical CO₂ sibiotech.com.
Although specific detailed research findings for the SFE of this compound using CO₂ with ethanol as a cosolvent are not directly available in the provided search results, the principle is well-established for extracting polar bioactive compounds from medicinal plants sibiotech.comunipd.itmdpi.com. For instance, SFE with CO₂ and ethanol (up to 5% w/v) has been shown to increase the yield of polar compounds from various natural materials sibiotech.commdpi.com. Optimal conditions for SFE often involve specific pressures (e.g., 250-350 bar) and temperatures (e.g., 40-70 °C) with varying percentages of cosolvent to maximize the yield of target compounds mdpi.com.
A general overview of SFE conditions and their impact on extraction yield with ethanol as a cosolvent is presented below, illustrating the typical parameters that would be optimized for compounds like this compound:
| Parameter | Typical Range (CO₂ SFE with Ethanol) | Effect on Extraction | Reference |
| Pressure | 150-350 bar | Increased pressure generally increases solubility and yield | mdpi.commdpi.com |
| Temperature | 40-70 °C | Can increase or decrease yield depending on compound volatility and CO₂ density | mdpi.commdpi.com |
| Ethanol Cosolvent | 1-5% (w/w or v/v) | Increases extraction of polar compounds | sibiotech.commdpi.commdpi.com |
| CO₂ Flow Rate | 15-35 g/min | Higher flow rates can improve extraction efficiency by reducing mass transfer limitations | mdpi.com |
Supercritical Fluid Extraction Protocols
Chromatographic Isolation Procedures
Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex crude extracts. These methods separate compounds based on differences in their interaction with a stationary phase and a mobile phase.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of natural products on a larger scale, yielding pure compounds suitable for structural elucidation and further research researchgate.netnih.govnih.gov. For this compound, preparative HPLC has been a crucial step in its isolation.
Studies have reported the use of preparative HPLC to obtain this compound from licorice extracts researchgate.netnih.gov. For instance, this compound was isolated from a 70% methanol soluble fraction of a licorice acetone extract using preparative HPLC nih.govresearchgate.netnih.gov. The purity of isolated constituents is typically determined by peak area normalization in HPLC tautobiotech.com.
Specific conditions for preparative HPLC for coumarin (B35378) derivatives, including this compound, often involve C18 columns and isocratic or gradient elution with solvent systems like acetonitrile:water or methanol:water tautobiotech.comnih.govmdpi.com. For example, C18 columns (e.g., 250 × 21.2 mm, 5 μm) with an isocratic elution of acetonitrile:water (45:55) have been used to achieve baseline separation of similar compounds in approximately 18 minutes, maintaining purity of ≥97% for batches up to 10 g . Another example for similar phenolics used H₂O/MeCN/MeCOOH (45:50:5, v/v/v) as eluent on an ODS-A324 column (10 mm i.d. × 300 mm) with UV detection at 280 nm and a flow rate of 2.0 mL/min mdpi.com.
Here is a summary of typical preparative HPLC parameters for this compound and related compounds:
| Parameter | Typical Conditions | Outcome/Observation | Reference |
| Column Type | C18 (e.g., 250 × 21.2 mm, 5 μm) | Achieves baseline separation | |
| Eluent System | Acetonitrile:Water (45:55) or Methanol:Water gradients | Efficient separation of coumarin derivatives | nih.gov |
| Flow Rate | 2.0 mL/min (example for related phenolics) | Optimized for separation efficiency and time | mdpi.com |
| Detection | UV detector (e.g., 254 nm, 280 nm) | Monitors elution and compound presence | tautobiotech.commdpi.com |
| Purity Achieved | ≥97% (for 10 g batches) | High purity for isolated compounds |
Other chromatographic methods, such as silica gel chromatography, counter-current chromatography (CCC), and high-speed counter-current chromatography (HSCCC), have also been employed in the isolation schemes for this compound and other licorice constituents researchgate.nettautobiotech.comresearchgate.netjst.go.jp. These techniques often precede or complement preparative HPLC to achieve higher purity and yield.
Countercurrent Chromatography Approaches
Countercurrent chromatography (CCC) represents a powerful liquid-liquid separation technique that distinguishes itself by the absence of a solid stationary phase wikipedia.orgiconsci.comaocs.org. In CCC, the separation of analytes relies solely on their differential partitioning between two immiscible liquid phases aocs.orgrotachrom.com. This unique characteristic eliminates issues associated with irreversible adsorption, degradation, or contamination that can occur with solid supports, leading to high sample recovery, typically ranging from 95% to over 99% iconsci.comaocs.org. Furthermore, CCC offers advantages such as reduced solvent consumption, a wide range of solvent system selectivity, and seamless scalability from analytical to industrial applications wikipedia.orgiconsci.complantaanalytica.comrotachrom.com.
This compound has been successfully isolated from licorice using countercurrent chromatography techniques nih.govjst.go.jp.
Droplet Countercurrent Chromatography (DCCC), introduced in 1970, is a form of CCC that utilizes gravity to facilitate the movement of the mobile phase through a stationary liquid phase wikipedia.orgnih.gov. In DCCC, the stationary phase is held within a series of long, vertical tubes, and droplets of the mobile phase containing the sample are allowed to pass through it wikipedia.orggoogle.com. Depending on the relative densities of the phases, the mobile phase can move in either descending (denser mobile phase falling) or ascending (less-dense mobile phase rising) modes wikipedia.org. This technique has proven effective for separating milligram quantities of biochemicals nih.govgoogle.com. Notably, DCCC has been specifically employed in the isolation of this compound from licorice extracts nih.govjst.go.jp.
Centrifugal Partition Chromatography (CPC) is another advanced form of countercurrent chromatography, often referred to as hydrostatic CCC wikipedia.org. In CPC, the stationary liquid phase is retained within a rotor composed of interconnected cells by means of a strong centrifugal force rotachrom.complantaanalytica.comrotachrom.com. The mobile phase, carrying the sample, is then pumped through these cells, allowing for the separation of compounds based on their partition coefficients between the two immiscible liquid phases rotachrom.complantaanalytica.com. CPC offers significant benefits, including enhanced selectivity, high loading capacity, and the ability to scale up purification processes efficiently plantaanalytica.comrotachrom.com. Its liquid-liquid nature provides a large stationary phase ratio, contributing to its high "holdability" of analytes rotachrom.com. CPC has been instrumental in the isolation of various natural products, including this compound, from licorice nih.govjst.go.jp.
Analytical Confirmation of Isolated Compound Purity
After isolation, the purity and structural identity of this compound are rigorously confirmed using a combination of advanced analytical techniques. These methods ensure that the isolated compound is free from impurities and that its chemical structure is accurately determined.
Commonly employed analytical techniques for the confirmation of this compound's purity and structure include:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of isolated compounds. The purity of this compound (compound 11) has been determined by HPLC, with reported purities of 93.2% drugscreen.org.cn. Other compounds isolated from licorice by similar methods have shown high purities, for example, inflacoumarin A at 99.6% and licochalcone A at 99.1% tautobiotech.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy are crucial for elucidating the detailed chemical structure of isolated compounds. These techniques provide information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule drugscreen.org.cntautobiotech.comnih.govmdpi.comresearchgate.net.
Mass Spectrometry (MS): Various mass spectrometry techniques, such as Electron Ionization Mass Spectrometry (EI-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), are utilized to determine the molecular weight and fragmentation patterns of the compound, providing further confirmation of its structure tautobiotech.comnih.govmdpi.comresearchgate.net.
Ultraviolet (UV) Spectroscopy: UV spectra provide characteristic absorption maxima that can indicate the presence of specific chromophores and confirm the identity of the compound by comparison with known standards or literature data tautobiotech.comnih.govmdpi.com.
The combination of these analytical methods provides comprehensive data to confirm the successful isolation and high purity of this compound.
Table 1: Purity Data of this compound and Related Licorice Compounds Isolated via Countercurrent Chromatography
| Compound Name | PubChem CID | Isolation Method(s) | Purity (%) | Purity Confirmation Method(s) | Reference |
| This compound | 503731 | Droplet Countercurrent Chromatography, Centrifugal Partition Chromatography, High-Speed Countercurrent Chromatography | 93.2 | HPLC | nih.govjst.go.jpdrugscreen.org.cn |
| Inflacoumarin A | N/A | High-Speed Countercurrent Chromatography | 99.6 | HPLC, 1H NMR, 13C NMR, UV, FT-IR, EI-MS | tautobiotech.com |
| Licochalcone A | N/A | High-Speed Countercurrent Chromatography | 99.1 | HPLC, 1H NMR, 13C NMR, UV, FT-IR, EI-MS | tautobiotech.com |
| Dehydroglyasperin C | N/A | High-Speed Countercurrent Chromatography | 95.1 | ESI-MS, 1H NMR, 13C NMR | researchgate.net |
| Dehydroglyasperin D | N/A | High-Speed Countercurrent Chromatography | 96.2 | ESI-MS, 1H NMR, 13C NMR | researchgate.net |
| Isoangustone A | N/A | High-Speed Countercurrent Chromatography | 99.5 | ESI-MS, 1H NMR, 13C NMR | researchgate.net |
Chemical Synthesis and Biosynthesis Pathways
Synthetic Routes and Methodological Advancements
The synthesis of Licocoumarone, a benzofuran (B130515) derivative found in licorice, leverages established and advanced methodologies in organic chemistry. While a specific total synthesis route for this compound is not extensively detailed in publicly available literature, its structure lends itself to synthetic strategies analogous to those used for other coumarins and benzofurans. These approaches focus on the efficient construction of the core heterocyclic ring system and the introduction of its characteristic substituents.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org This process involves theoretically cleaving bonds (disconnections) to identify potential synthetic pathways. slideshare.netlibretexts.org For this compound, the analysis would logically target the key bonds that form the coumarone (benzofuran) ring.
A primary retrosynthetic strategy for the this compound backbone would involve a disconnection of the C-O bond and the adjacent C-C bond of the heterocyclic ring. This approach is based on well-known coumarin (B35378) syntheses like the Perkin condensation. nih.gov This disconnection simplifies the molecule into two key precursors: a substituted salicylaldehyde (B1680747) derivative and a phenylacetic acid derivative. The methoxy (B1213986) and hydroxy groups on the aromatic rings are considered directing groups that can be introduced before or after the core structure is assembled.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursor 1 | Precursor 2 |
|---|
This strategy simplifies the complex target into more accessible starting materials, guiding the design of the forward synthesis. deanfrancispress.com
The synthesis of coumarins, which are structurally related to the core of this compound, relies on several classical and modern organic reactions.
The Perkin condensation (or Perkin reaction) is a powerful method for synthesizing α,β-unsaturated aromatic acids, which are immediate precursors to coumarins. sciforum.net The reaction typically involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of a weak base, such as the sodium or potassium salt of the corresponding carboxylic acid. sciforum.net
In the context of synthesizing a this compound analog, a substituted salicylaldehyde would react with an appropriate anhydride. The mechanism involves an initial aldol-type condensation, followed by dehydration. sciforum.net For coumarin synthesis specifically, the reaction can proceed via an intramolecular condensation of an intermediate like O-acetyl salicylaldehyde, which then cyclizes and dehydrates to form the coumarin ring. sciforum.net This reaction is fundamental for constructing the lactone ring found in many related natural products isolated from licorice. nih.gov
Modern synthetic chemistry offers advanced methods for forming the heterocyclic ring, particularly through intramolecular C-O coupling reactions. These are often catalyzed by transition metals like palladium or copper. nih.govnih.gov Such reactions can be highly efficient for ring closure.
One relevant advanced method is the intramolecular Suzuki-Miyaura cross-coupling reaction, which has emerged as a powerful tool for constructing cyclic frameworks in natural product synthesis. nih.gov This reaction would involve a molecule containing both a boronic acid (or ester) and a halide (or triflate) group positioned to favor ring closure. Palladium-mediated intramolecular biaryl coupling is another sophisticated technique used to create similar ring systems. amanote.com These methods offer advantages in terms of reaction conditions and functional group tolerance compared to some classical methods.
This compound itself is an achiral molecule, meaning it does not have stereocenters. Therefore, its synthesis does not require stereoselective control. However, the broader family of coumarins and related natural products often includes chiral compounds where specific stereoisomers possess distinct biological activities. researchgate.net
In the synthesis of such related chiral compounds, stereoselective methods are critical. Key strategies include:
Asymmetric Catalysis : Employing chiral catalysts to favor the formation of one enantiomer over the other.
Use of Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.
Substrate-Controlled Reactions : Where the existing stereocenters in a complex molecule direct the formation of new ones.
Techniques like asymmetric reduction of ketones and Sharpless asymmetric epoxidation are common in the synthesis of complex, chiral natural products. researchgate.net These principles are central to producing enantiomerically pure versions of related bioactive molecules.
Key parameters for optimization include:
Catalyst System : The choice of metal catalyst (e.g., palladium complexes) and ligands can dramatically affect reaction rates and yields in cross-coupling reactions. researchgate.net
Base and Solvent : The selection of the appropriate base and solvent system is critical. For instance, in Suzuki reactions for synthesizing 4-arylcoumarins, bases like sodium carbonate are often used in solvents such as tetrahydrofuran (B95107) (THF). researchgate.net
Temperature and Reaction Time : Adjusting the reaction temperature and duration can minimize the formation of side products and maximize the conversion of starting materials.
Purification Methods : Efficient purification at each step, often using techniques like column chromatography or recrystallization, is essential to obtain high-purity intermediates, which improves the success of subsequent steps.
Table 2: Example of Parameter Optimization in Suzuki Cross-Coupling for Coumarin Synthesis
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd-salen complex | Pd-salen may offer higher efficiency at lower loadings. researchgate.net |
| Base | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ | Choice depends on substrate; Na₂CO₃ is common and effective. researchgate.net |
| Solvent | Toluene | THF | Dioxane | THF is often effective at moderate temperatures (e.g., 60°C). researchgate.net |
| Temperature | Room Temp. | 60°C | 110°C | Higher temperatures can increase reaction rate but may also lead to decomposition. researchgate.net |
By systematically adjusting these variables, chemists can develop a robust and high-yielding synthetic route for this compound and its analogs.
Key Reaction Steps in Analogous Coumarin Synthesis
Natural Biosynthetic Pathways
This compound, a member of the coumestan (B1194414) class of natural products, is biosynthesized in plants, particularly in licorice species (Glycyrrhiza). Its formation is a complex process that originates from primary metabolism and involves a series of enzymatic modifications to build its characteristic tetracyclic structure. The pathway is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.
Role of Shikimic Acid Pathway in Coumarin Biogenesis
The biosynthesis of this compound, like all coumarins and other phenylpropanoids, begins with the shikimic acid pathway. This fundamental metabolic route is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate. In the context of coumarin biogenesis, phenylalanine is the key starting precursor.
The initial committed step in the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This is followed by a hydroxylation step catalyzed by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid. These initial steps, originating from the shikimic acid pathway, provide the basic C6-C3 phenylpropane skeleton that is the foundational building block for the vast array of flavonoids and coumarins, including this compound.
Enzymatic Transformations (e.g., Cytochrome P450 involvement)
Following the formation of p-coumaric acid, a series of enzymatic reactions, including those catalyzed by cytochrome P450 (CYP450) enzymes, leads to the formation of the isoflavonoid (B1168493) skeleton, which is the direct precursor to coumestans. While the precise enzymatic sequence for this compound is not fully elucidated, the general pathway to coumestans is understood to proceed through an isoflavonoid intermediate.
A key enzymatic step is the conversion of a flavanone (B1672756) intermediate, such as liquiritigenin, to a 2-hydroxyisoflavanone (B8725905). This reaction is catalyzed by a specific cytochrome P450 enzyme known as 2-hydroxyisoflavanone synthase (IFS). nih.gov This enzyme facilitates an aryl migration, which is characteristic of isoflavonoid biosynthesis. nih.gov The resulting 2-hydroxyisoflavanone is unstable and can be dehydrated to form an isoflavone.
The formation of the distinctive fourth ring of the coumestan scaffold, as seen in this compound, is achieved through an oxidative cyclization of a 2'-hydroxyisoflavonoid precursor. This critical step is also catalyzed by a cytochrome P450-dependent monooxygenase. These enzymes are known to be involved in a wide range of oxidative reactions in natural product biosynthesis. nih.gov The cyclization results in the formation of the benzofuran ring fused to the coumarin core. While specific CYP450s from Glycyrrhiza species have been identified as being involved in flavonoid metabolism, the precise enzyme responsible for the final cyclization to form this compound has not yet been definitively characterized. nih.govjmp.irnih.gov
Post-Synthetic Modifications in Plants
Once the basic coumestan skeleton is formed, it can undergo various post-synthetic modifications, leading to the diversity of coumestan structures observed in nature. These modifications can include hydroxylation, methylation, and prenylation, often catalyzed by specific tailoring enzymes.
In the case of this compound, the presence of a hydroxyl group and a methoxy group on the aromatic rings suggests the action of hydroxylases and O-methyltransferases (OMTs). The presence of isoprene (B109036) groups in many flavonoids has been shown to increase their biological activity. mdpi.com While this compound itself is not prenylated, other related flavonoids in licorice undergo this modification, highlighting the diversity of enzymatic machinery present in the plant. The specific timing and order of these modifications in the biosynthetic pathway of this compound are still a subject of research. The structural modifications of flavonoids and related compounds in licorice are an area of active investigation. mdpi.com
Biological Activities and Mechanistic Studies in Pre Clinical Models
Apoptosis Induction and Related Cellular Processes
One of the primary areas of investigation for licocoumarone has been its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a key target for the development of new anti-cancer agents.
Research has shown that this compound can inhibit cell proliferation in human monoblastic leukemia U937 cells by inducing apoptosis. nih.gov A fraction derived from a licorice acetone (B3395972) extract, which was later found to contain this compound, was observed to trigger apoptotic processes in these cells. nih.govresearchgate.net This suggests that this compound is a key component responsible for the apoptosis-inducing activity of the extract. nih.gov Notably, while this compound demonstrated toxicity towards U937 cells, it had a lesser effect on the viability of normal human blood lymphocytes, indicating a degree of selectivity for cancer cells. researchgate.netoup.com
The induction of apoptosis by this compound is supported by several lines of evidence at the molecular level. These signatures are characteristic of cells undergoing programmed cell death.
A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. In U937 cells treated with a licorice extract fraction containing this compound, the observation of DNA fragmentation and the formation of apoptotic bodies were indicative of apoptotic cell death. researchgate.net This process is a critical step in the organized dismantling of the cell during apoptosis.
Table 1: Effect of this compound-Containing Licorice Extract on U937 Cells
| Parameter | Observation in U937 Cells | Reference |
|---|---|---|
| Cell Proliferation | Inhibited | nih.gov |
| Apoptosis | Induced | nih.govresearchgate.net |
| DNA Fragmentation | Observed | researchgate.net |
| Apoptotic Bodies | Observed | researchgate.net |
| Effect on Normal Lymphocytes | Less affected | researchgate.netoup.com |
Further confirmation of apoptosis induction by this compound comes from Annexin V staining followed by flow cytometry analysis. researchgate.net During apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine, and when labeled with a fluorescent tag, it can identify apoptotic cells. nih.gov Flow cytometry analysis of U937 cells treated with the this compound-containing fraction confirmed an increase in Annexin V-positive cells, providing quantitative evidence of apoptosis. researchgate.netresearchgate.net
The process of apoptosis is executed by a family of proteases called caspases. The activation of these enzymes leads to the cleavage of specific cellular proteins, ultimately resulting in cell death. One of the key substrates of executioner caspases, such as caspase-3, is Poly (ADP-ribose) polymerase (PARP). jmb.or.krnih.gov The cleavage of PARP by activated caspases is considered a hallmark of apoptosis. nih.govresearchgate.net Studies have shown that treatment with apoptosis-inducing agents can lead to the activation of caspases and subsequent PARP cleavage in leukemia cells. jmb.or.krresearchgate.net While direct evidence for this compound's effect on specific caspases and PARP cleavage is still emerging, the observed apoptotic phenomena in U937 cells are consistent with the activation of this pathway. nih.govresearchgate.net
Table 2: Key Molecular Events in Apoptosis
| Event | Description | Role in Apoptosis |
|---|---|---|
| DNA Fragmentation | Cleavage of genomic DNA into smaller pieces. | A characteristic feature of late-stage apoptosis. researchgate.net |
| Annexin V Staining | Detection of phosphatidylserine on the outer cell membrane. | An early indicator of apoptosis. nih.gov |
| Caspase Activation | Activation of a cascade of cysteine proteases. | Central executioners of the apoptotic program. jmb.or.kr |
| PARP Cleavage | Proteolytic cleavage of PARP by activated caspases. | A hallmark of caspase-dependent apoptosis. nih.govresearchgate.net |
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in a wide array of cellular processes, including cell division, differentiation, and apoptosis. researchgate.net Alterations in DYRK1A expression or activity have been linked to various diseases, including cancer. researchgate.netnih.gov The modulation of DYRK1A activity has been explored as a potential therapeutic strategy. researchgate.netalzdiscovery.org While specific studies detailing the direct interaction between this compound and DYRK1A are limited, the role of DYRK1A in regulating cellular processes relevant to cancer suggests it could be a potential area for future investigation regarding the mechanisms of action of compounds like this compound.
Modulation of Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Activity
Anti-inflammatory Responses
This compound also exhibits significant anti-inflammatory properties. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells, have provided evidence of its ability to modulate key inflammatory pathways. nih.gov
A hallmark of the inflammatory response in macrophages stimulated by LPS is the production of nitric oxide (NO), a key signaling and effector molecule. cellsignal.commdpi.com Research has demonstrated that this compound can dose-dependently attenuate the production of NO in LPS-stimulated RAW 264.7 macrophages. nih.gov This inhibition of NO, a potent inflammatory mediator, is a primary indicator of the compound's anti-inflammatory capacity. nih.govbjmu.edu.cn
The synthesis of NO in inflammatory conditions is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). cellsignal.comnih.gov The inhibitory effect of this compound on NO production is directly linked to its ability to down-regulate the expression of the iNOS enzyme. nih.gov By suppressing the expression of iNOS at the protein and mRNA levels, this compound effectively reduces the catalytic machinery required for high-output NO production during an inflammatory event. nih.gov
Beyond its effects on the NO pathway, this compound selectively modulates the expression of inflammatory cytokines. nih.gov In LPS-stimulated macrophages, treatment with this compound resulted in the inhibited expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) at both the mRNA and protein levels. nih.gov Interestingly, it also inhibited the expression of Interleukin-10 (IL-10), which is often considered an anti-inflammatory cytokine, suggesting a selective rather than a global immunosuppressive effect. nih.govwaocp.org Notably, the expression of Tumor Necrosis Factor-alpha (TNF-α) was not affected by this compound treatment under the same conditions. nih.gov
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages
| Parameter | Cell Line | Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | RAW 264.7 | Attenuated | nih.gov |
| iNOS Expression | RAW 264.7 | Down-regulated | nih.gov |
| IL-1β Expression | RAW 264.7 | Inhibited | nih.gov |
| IL-6 Expression | RAW 264.7 | Inhibited | nih.gov |
| IL-10 Expression | RAW 264.7 | Inhibited | nih.gov |
| TNF-α Expression | RAW 264.7 | No significant effect | nih.gov |
Interference with Inflammatory Signaling Pathways
Enzyme Inhibition Profiles
The inhibitory activity of this compound against specific enzymes has been explored, particularly concerning those relevant to metabolic diseases.
Protein Tyrosine Phosphatase-1B (PTP1B) is an enzyme that acts as a key negative regulator in both insulin (B600854) and leptin signaling pathways. Its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity.
This compound has been identified as a 2-arylbenzofuran PTP1B inhibitor isolated from the roots of Glycyrrhiza uralensis. nih.gov However, in studies that isolated this compound alongside other related flavonoids, the quantitative inhibitory activity was reported for other compounds, which showed more significant effects. capes.gov.br For instance, glycybenzofuran and glisoflavone (B150613), co-isolated with this compound, exhibited PTP1B inhibitory activity with IC₅₀ values of 25.5 µM and 27.9 µM, respectively. capes.gov.br
Table 2: PTP1B Inhibitory Activity of Flavonoids Co-Isolated with this compound from G. uralensis
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Glycybenzofuran | 25.5 |
Kinetic studies are performed to understand how a compound inhibits an enzyme's activity, typically classifying the inhibition as competitive, non-competitive, or mixed-type.
While this compound has been identified as a PTP1B inhibitor, detailed kinetic analyses of its specific inhibitory mode were not found in the reviewed literature. However, such analyses were conducted on the more potent, structurally related compounds isolated from the same source. capes.gov.br These studies provide insight into the potential inhibitory mechanisms of this class of flavonoids. Kinetic analysis indicated that glycybenzofuran inhibits PTP1B in a competitive manner, while glisoflavone acts as a mixed-mode inhibitor.
Table 3: Kinetic Analysis of PTP1B Inhibition by Flavonoids Co-Isolated with this compound
| Compound | Inhibitory Mode | Reference |
|---|---|---|
| Glycybenzofuran | Competitive |
Monoamine Oxidase (MAO) Inhibition
This compound has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. mayoclinic.org In a study evaluating various constituents of licorice, this compound was among the compounds that demonstrated inhibitory effects on MAO. jst.go.jpnih.gov The concentration of this compound required for 50% inhibition of the enzyme's activity (IC₅₀) was determined to be in the range of 6.0 x 10⁻⁵ M to 1.4 x 10⁻⁴ M. nih.gov This inhibitory action classifies this compound as a monoamine oxidase inhibitor (MAOI). ebi.ac.ukebi.ac.uk
Xanthine (B1682287) Oxidase Inhibition (for related compounds)
Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Elevated levels of uric acid are associated with conditions like gout. researchgate.net Several phenolic compounds derived from licorice have been studied for their inhibitory effects on this enzyme. jst.go.jp Among them, this compound demonstrated notable inhibitory activity against xanthine oxidase. jst.go.jp Research indicates that this compound, along with other licorice phenolics such as licochalcone A, licochalcone B, and glycyrrhisoflavone, achieved 50% inhibition of xanthine oxidase at concentrations ranging from 1.3 x 10⁻⁵ M to 5.6 x 10⁻⁵ M. jst.go.jp This suggests that compounds with a coumarin (B35378) or chalcone (B49325) skeleton are promising candidates for xanthine oxidase inhibition. nih.gov
Antimicrobial Activities
This compound, a 2-arylbenzofuran derivative isolated from licorice, has been shown to possess antimicrobial properties. researchgate.netontosight.ai Its activity has been evaluated against several pathogens, particularly those relevant to oral health.
Antibacterial Effects against Specific Pathogens (e.g., Oral Bacteria, Staphylococcus aureus)
The antibacterial potential of this compound has been specifically investigated against bacteria implicated in dental caries and other infections. researchgate.net Studies have assessed its efficacy against major oral pathogens, including the cariogenic bacteria Streptococcus mutans and Streptococcus sobrinus. researchgate.net These bacteria are key contributors to the formation of dental plaque biofilms, which can lead to cavities. jmb.or.kr
While extensive research highlights the potent activity of related licorice flavonoids like licochalcone A, licochalcone E, and glabrol (B1244116) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) koreascience.krnih.govnih.govfrontiersin.org, specific data on this compound's minimum inhibitory concentration (MIC) against S. aureus is less detailed in the reviewed literature. However, its general characterization as an antimicrobial agent suggests a broader spectrum of activity. researchgate.net The antibacterial efficacy of many licorice flavonoids against MRSA is well-documented, with compounds like licochalcone A disrupting bacterial metabolism and membrane integrity. nih.govfrontiersin.org
Below is a table summarizing the antibacterial activity of this compound and related compounds.
| Compound | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|
| This compound | Oral Pathogens (Streptococcus mutans, Streptococcus sobrinus) | Evaluated for growth inhibition. | researchgate.netnih.gov |
| Licochalcone A | Staphylococcus aureus (including MRSA) | Exhibits high efficiency against MRSA with MIC values of 4-8 μg/mL. Disrupts arginine metabolism and increases ROS. | nih.govfrontiersin.org |
| Licochalcone E | Staphylococcus aureus (MSSA and MRSA) | Demonstrates potent antimicrobial property and reduces α-toxin production. | koreascience.krnih.gov |
| Glabrol | Staphylococcus aureus (including MRSA) | Displays high efficiency against MRSA with MIC values of 2-4 μg/mL. Rapidly disrupts bacterial membrane permeability. | frontiersin.org |
| Licoricidin | Streptococcus mutans, Streptococcus sobrinus, Porphyromonas gingivalis | Potent inhibition at 5-10 μg/mL. | researchgate.net |
| Licorisoflavan A | Streptococcus mutans, Streptococcus sobrinus, Porphyromonas gingivalis | Potent inhibition at 5-10 μg/mL. | researchgate.net |
Antioxidant Mechanisms
This compound has been confirmed to possess antioxidant activity. researchgate.net The antioxidant properties of phenolic compounds like this compound are critical for mitigating oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. eyewiki.org
The mechanisms by which related chalcones, such as echinatin (B1671081) and licochalcone A, exert their antioxidant effects have been studied in detail. mdpi.com These mechanisms are believed to involve several pathways:
Electron Transfer (ET) and Proton Transfer (PT): In aqueous solutions, these compounds can donate an electron and a proton to neutralize free radicals. mdpi.com
Hydrogen Atom Transfer (HAT): In less polar environments, a direct transfer of a hydrogen atom can occur. This process is a combination of electron and proton transfer and is highly effective at scavenging radicals. mdpi.com
Radical Adduct Formation (RAF): The compound can form a stable adduct with a radical, effectively terminating the radical chain reaction. mdpi.com
As a phenolic compound, this compound likely shares these antioxidant mechanisms. frontiersin.org It can directly scavenge free radicals, chelate metal ions to prevent the formation of new radicals, and modify cell membrane properties to limit the diffusion of ROS. frontiersin.org
Antiviral Activities (for related compounds)
Research has extended to the antiviral properties of licorice-derived compounds, including this compound. Phenolic compounds from plants are a significant source of potential antiviral agents. ekb.eg
A study investigating the effects of various licorice flavonoids found that this compound exhibited antiviral activity against rotaviruses, specifically G5P scispace.com and G8P scispace.com strains. nih.gov The 50% effective inhibitory concentrations (EC₅₀) were determined to be between 18.7–69.5 μM. nih.gov
Other related compounds from licorice have also shown promise against different viruses. For instance, quercetin (B1663063), another flavonoid found in Glycyrrhiza uralensis, demonstrated activity against Herpes simplex virus-1 (HSV-1). nih.gov The broad antiviral potential of phenolic compounds is linked to their chemical structures, which can interfere with various stages of the viral life cycle. frontiersin.orgnih.gov
The table below details the antiviral activities of this compound and a related compound.
| Compound | Target Virus | Finding | Reference |
|---|---|---|---|
| This compound | Rotaviruses (G5P scispace.com and G8P scispace.com) | EC₅₀ values of 18.7–69.5 μM against G5P scispace.com and 14.7–88.1 μM against G8P scispace.com. | nih.gov |
| Quercetin | Herpes simplex virus-1 (HSV-1) | Showed a 50% decrease in viral activity at a concentration of 10 μg/ml. | nih.gov |
Structure Activity Relationship Sar Studies
Influence of Substituent Groups on Biological Efficacy
The biological efficacy of Licocoumarone is significantly influenced by the presence and position of specific substituent groups within its molecular structure.
Studies investigating the PTP1B inhibitory activity of compounds isolated from Glycyrrhiza uralensis have highlighted the importance of prenyl and ortho-hydroxy groups. This compound (compound 5) demonstrated significant in vitro PTP1B inhibitory activity with an IC₅₀ value of 27.9 µM. wikipedia.orgcenmed.com Another related 2-arylbenzofuran, glycybenzofuran (compound 1), also showed potent PTP1B inhibition with an IC₅₀ of 25.5 µM. cenmed.com The structure-activity relationship analysis indicated that the presence of a prenyl group and an ortho-hydroxy group is crucial for exhibiting this inhibitory activity. wikipedia.orgcenmed.commetabolomicsworkbench.org Glisoflavone (B150613) (compound 5 in another study) also exhibited PTP1B inhibitory activity with an IC₅₀ of 27.9 µM, further supporting the role of such structural elements in this class of compounds. cenmed.commetabolomicsworkbench.org
Table 1: PTP1B Inhibitory Activity of this compound and Related Compounds
| Compound | IC₅₀ (µM) for PTP1B Inhibition |
| Glycybenzofuran | 25.5 cenmed.com |
| This compound | 27.9 wikipedia.orgcenmed.com |
| Glisoflavone | 27.9 cenmed.commetabolomicsworkbench.org |
This compound has been identified as an effective inhibitor of Dual-specificity tyrosine phosphorylation regulated kinase 1A (DYRK1A), a protein kinase implicated in various cancers, including pancreatic ductal adenocarcinoma (PDAC). nih.govbidd.grouplipidmaps.orgheraldopenaccess.us Among eight isopentenyl-substituted compounds isolated from Glycyrrhiza uralensis Fisch, this compound (compound 5) exhibited effective inhibitory activity against DYRK1A with an IC₅₀ value of 12.56 µM. nih.govheraldopenaccess.us This inhibition of DYRK1A by this compound subsequently led to significant cytotoxicity against DYRK1A-overexpressing BxPC-3 pancreatic adenocarcinoma cells, with an IC₅₀ value of 50.77 µM. nih.govlipidmaps.orgheraldopenaccess.usnih.gov These findings suggest that the specific arrangement of isopentenyl (prenyl) and other groups in this compound's benzofuran (B130515) scaffold contributes to its potent DYRK1A inhibition and subsequent antitumor effects. nih.gov
Table 2: DYRK1A Inhibitory Activity and Cytotoxicity of this compound
| Activity | IC₅₀ (µM) Value | Target/Cell Line |
| DYRK1A Inhibition | 12.56 nih.govheraldopenaccess.us | DYRK1A enzyme |
| Cytotoxicity (Antitumor) | 50.77 nih.govheraldopenaccess.us | BxPC-3 pancreatic adenocarcinoma cells (DYRK1A-overexpressing) |
Molecular Docking and Binding Affinity Analysis
To understand the molecular basis of this compound's inhibitory actions, molecular docking and binding affinity analyses have been performed, particularly focusing on its interaction with DYRK1A.
Molecular docking analysis revealed that this compound (LC) effectively occupies the entire binding pocket of the DYRK1A enzyme. nih.govbidd.grouplipidmaps.orgheraldopenaccess.usnih.govnih.govuni.lu This interaction is characterized by the formation of significant hydrophobic interactions and hydrogen bonds with various residues within the DYRK1A active site. nih.govbidd.grouplipidmaps.orgheraldopenaccess.usnih.govnih.govuni.lu These specific molecular contacts contribute to the stable binding of this compound to DYRK1A, underpinning its inhibitory mechanism. nih.govheraldopenaccess.us
The specific binding capacity of this compound to DYRK1A has been rigorously validated through in vitro experimental techniques, including Microscale Thermophoresis (MST) and Drug Affinity Responsive Target Stability (DARTS). nih.govbidd.grouplipidmaps.orgheraldopenaccess.usnih.govnih.govuni.lupoltekkes-malang.ac.id MST measures the thermophoretic movement of molecules in a temperature gradient, which changes upon ligand binding, thereby quantifying binding affinity. poltekkes-malang.ac.id DARTS is a method that identifies direct binding interactions by exploiting the principle that protein structure stabilization upon drug binding leads to increased resistance to protease degradation. Both techniques provided strong evidence confirming the specific and direct interaction between this compound and DYRK1A. nih.govheraldopenaccess.us
Advanced Analytical Methods for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for the separation of chemical compounds. In the context of licocoumarone analysis, several chromatographic methods have proven to be effective. These techniques leverage the differential partitioning of this compound between a stationary phase and a mobile phase to achieve separation from other components in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful and highly specific method for the analysis of this compound. wuxiapptec.comwikipedia.org This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.org The LC system separates this compound from other compounds in a sample, and the tandem mass spectrometer provides two stages of mass analysis for unambiguous identification and quantification. frontiersin.org
LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of this compound in complex biological and botanical matrices. wuxiapptec.combioxpedia.com The method's ability to perform targeted analysis by monitoring specific precursor and product ion transitions for this compound minimizes interferences from the sample matrix, leading to highly reliable and accurate results. frontiersin.org Recent studies have demonstrated the use of high-performance liquid chromatography (HPLC) coupled with Q-Exactive mass spectrometry for the qualitative and quantitative analysis of chemical components, including this compound, in complex mixtures. mdpi.com
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |
| Polarity | Positive and Negative | mdpi.com |
| Precursor Ion [M+H]⁺ | 341.1379 | mdpi.com |
| Product Ions [M+H]⁺ | 323.1265, 267.0648, 209.1646, 114.0915 | mdpi.com |
| Precursor Ion [M-H]⁻ | 339.1233 | mdpi.com |
| Product Ions [M-H]⁻ | 296.0677, 268.0377, 219.0656, 119.0490 | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be employed for the analysis of volatile and semi-volatile compounds. filab.frwikipedia.org For the analysis of this compound, which is a relatively non-volatile compound, a derivatization step is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. journal-imab-bg.org
GC-MS/MS offers high chromatographic resolution and sensitive detection, making it a valuable tool for the confirmatory analysis of this compound. nih.gov The mass spectrometer provides detailed structural information, which aids in the unequivocal identification of the compound. wikipedia.org While not as commonly reported for this compound as LC-MS, GC-MS can serve as an alternative or complementary technique, particularly in forensic and metabolic studies. journal-imab-bg.orgnih.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-performance liquid chromatography (HPLC) is a cornerstone of phytochemical analysis and is widely used for the separation and quantification of this compound. scispace.com The versatility of HPLC lies in its compatibility with a variety of detectors, each offering different levels of selectivity and sensitivity. scispace.com
High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a robust and commonly used method for the analysis of this compound. measurlabs.comnih.gov The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, providing a three-dimensional plot of absorbance versus time and wavelength. measurlabs.com This allows for the determination of the UV-Vis spectrum of the analyte, which can be used for peak purity assessment and preliminary identification by comparison with a reference standard. measurlabs.comnih.gov
Table 2: HPLC-DAD Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 reverse-phase | nih.gov |
| Mobile Phase | Gradient of acidified water and methanol (B129727)/acetonitrile | mdpi.comnih.gov |
| Detection Wavelength | Typically around 200-400 nm | measurlabs.com |
| Retention Time | 33.21 min | amegroups.cn |
HPLC with fluorescence detection (HPLC-FLD) offers enhanced sensitivity and selectivity for compounds that fluoresce. scioninstruments.comub.edu Many coumarins, the class of compounds to which this compound belongs, exhibit natural fluorescence. cabidigitallibrary.org This intrinsic property can be exploited for their detection at very low concentrations. scioninstruments.com The fluorescence detector excites the sample at a specific wavelength and measures the emitted light at a longer wavelength. scioninstruments.com This technique is particularly useful for analyzing this compound in complex samples where co-eluting non-fluorescent compounds might interfere with other detection methods. ub.eduresearchgate.net
Table 3: General HPLC-FLD Parameters for Fluorescent Compounds
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | Dependent on the compound's properties | scioninstruments.com |
| Emission Wavelength (λem) | Dependent on the compound's properties | scioninstruments.com |
| Column | C18 reverse-phase | nih.gov |
| Mobile Phase | Gradient elution with aqueous and organic solvents | ub.edu |
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is an extremely sensitive technique for the analysis of electroactive compounds. antecscientific.comamuzainc.com It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. antecscientific.com This method provides high selectivity as only compounds that can be oxidized or reduced at the applied potential will be detected. mdpi.com For compounds that are not naturally electroactive, derivatization can be employed to introduce an electroactive moiety. lcms.cz Given that phenolic compounds can be electroactive, HPLC-ECD holds potential for the sensitive detection of this compound. amuzainc.com
Table 4: Principles of HPLC-ECD
| Principle | Description | Reference |
| Mechanism | Measures the electrical current from oxidation or reduction reactions of the analyte. | antecscientific.com |
| Selectivity | High, as only electroactive compounds at a specific potential are detected. | mdpi.comlcms.cz |
| Sensitivity | Extremely high, capable of detecting picomole to femtomole levels. | antecscientific.comlcms.cz |
| Applicability | Suitable for neurotransmitters, phenols, and other electrochemically active substances. | antecscientific.comamuzainc.com |
Spectroscopic Methods
Spectroscopic methods are instrumental in the structural elucidation and quantification of phytochemicals. While data specifically on this compound can be limited, techniques applied to structurally similar flavonoids and chalcones are highly relevant.
Raman spectroscopy, a non-destructive technique that measures inelastic scattering of monochromatic light, provides detailed structural information about molecules, creating a unique "fingerprint" for a compound. researchgate.net Its application in the direct analysis of complex plant materials is growing. researchgate.net
While direct Raman studies on this compound are not extensively documented, research on related chalcones and flavonoids demonstrates the technique's utility. FT-Raman spectroscopy has been successfully used for the in situ identification and quantification of the dihydrochalcone (B1670589) aspalathin (B600219) in dried green rooibos (Aspalathus linearis). nih.gov This approach allowed for the localization of characteristic key bands of the flavonoid and mapping its spatial distribution within intact leaves. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) significantly amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, enabling detection at very low concentrations. mdpi.comresearchgate.net SERS has been proposed as a highly sensitive and specific method for flavonoid detection. mdpi.com For instance, SERS has been used to detect flavonoids like luteolin, apigenin, quercetin (B1663063), and kaempferol. mdpi.comresearchgate.netcsic.es The technique can differentiate between various flavonoids based on their distinct SERS bands. mdpi.com For example, in one study, naringenin (B18129) showed SERS bands at 548 and 1158 cm⁻¹, while quercetin showed bands at 520, 715, and 848 cm⁻¹. mdpi.com The interaction between the flavonoid's hydroxyl and carbonyl groups and the metal surface is crucial for the enhancement, making SERS a promising tool for analyzing chalcones like this compound, which share these functional groups. researchgate.net
A combined approach using Thin Layer Chromatography (TLC) with SERS has been developed for the simultaneous separation and detection of multiple citrus flavonoids, offering accuracy comparable to HPLC but with a significantly shorter analysis time. nih.gov This highlights the potential for developing rapid screening methods for chalcones in plant extracts.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their size, charge, and interaction with a surrounding medium under an electric field. These microanalytical methods are known for their high efficiency, speed, and low consumption of samples and reagents. thieme-connect.communi.cz
Capillary Electrophoresis (CE) is particularly well-suited for analyzing charged or partially charged compounds like flavonoids at high pH. thieme-connect.com While CE is a powerful separation tool, its selectivity for flavonoids can sometimes be limited without modification. mdpi.com
To overcome this, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is widely used. thieme-connect.com In MEKC, surfactants are added to the buffer above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. acs.org This allows for the separation of both charged and neutral compounds based on their partitioning between the aqueous buffer and the micelles. MEKC has proven effective for separating highly insoluble flavonoids by increasing their solubility. thieme-connect.com
Studies on licorice (Glycyrrhiza species) have utilized various CE modes to separate key bioactive compounds, including the chalcone (B49325) isoliquiritigenin, which is structurally related to this compound. sfu.ca One study achieved simultaneous separation of four licorice components using a cyclodextrin-MECC (CD-MECC) system with a buffer containing sodium tetraborate, β-cyclodextrin (a chiral selector), and sodium dodecyl sulfate (B86663) (SDS). sfu.ca The optimization of parameters such as buffer pH, surfactant concentration, and temperature is critical for achieving effective separation. acs.orgsfu.ca
The table below summarizes typical conditions used in the MEKC analysis of flavonoids, demonstrating the range of parameters that would be relevant for developing a method for this compound.
| Parameter | Optimized Conditions for Flavonoid Separation | Reference |
| Buffer System | 20 mM Na₂B₄O₇−10 mM NaH₂PO₄ (pH 9.7) | acs.org |
| Surfactant | 100 mM Sodium Dodecyl Sulfate (SDS) | acs.org |
| Additive | 16 mM β-Cyclodextrin (β-CD) | acs.org |
| Separation Voltage | 19 kV | acs.org |
| Temperature | 25 °C | acs.org |
| Detection | UV at 254 nm | acs.org |
Sample Preparation Strategies for Enhanced Detection
Effective sample preparation is a critical step in chemical analysis, aiming to isolate and concentrate target analytes from complex matrices, thereby minimizing interference and improving detection sensitivity. frontiersin.org For a compound like this compound present in a plant matrix, this step is crucial.
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from solution. researchgate.net It operates by passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. The analytes are later eluted with a small volume of a different solvent. This method is often employed to clean up complex extracts, such as those from licorice root, before analysis by techniques like HPLC. preprints.orgmdpi.com
For the analysis of chalcones and other flavonoids, reversed-phase C18 cartridges are commonly used as the solid sorbent. journalejmp.compreprints.org The general procedure involves extracting the powdered plant material with a solvent like methanol, concentrating the extract, redissolving it in a weak solvent, and loading it onto the conditioned SPE cartridge. preprints.orgpreprints.org After washing away interfering compounds, the chalcones are eluted with a stronger organic solvent. The SPE-HPLC combination significantly speeds up analysis time for chalcones from plant sources. preprints.orgmdpi.com
Table of SPE Parameters for Chalcone/Flavonoid Extraction
| Parameter | Description | Example from Research | Reference |
|---|---|---|---|
| Plant Material | Dried, pulverized bark | 1 g of Salix bark | preprints.org |
| Initial Extraction | Methanol (3 x 30 mL) at 60°C | Methanol extraction | preprints.org |
| SPE Sorbent | C18 | Discovery C18 | journalejmp.com |
| Sample Loading | Extract redissolved in 20% Acetonitrile | 80 µL of extract in 80 µL of 20% ACN | preprints.org |
| Elution | Methanol or other organic solvent | Not specified | |
Modern analytical chemistry favors the miniaturization of sample preparation methods to reduce solvent consumption, decrease extraction time, and lower costs, aligning with the principles of green chemistry. doi.org
Stir Bar Sorptive Extraction (SBSE) is a solvent-free extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS). elementlabsolutions.com The stir bar is placed in the sample solution, and analytes are extracted into the coating as it stirs. elementlabsolutions.com This method offers a high concentration factor due to the larger volume of the sorbent phase compared to other microextraction techniques like SPME. elementlabsolutions.com While standard PDMS coatings are best for non-polar compounds, new coatings are being developed to broaden the range to more polar analytes like flavonoids. nih.govakjournals.com A study on the extraction of flavonoids, including the chalcone isobavachalcone, used a novel stir bar with a flower-like nanostructure to increase surface area and extraction efficiency, achieving detection limits in the low ng/mL range when coupled with HPLC. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method first introduced in 2006. nih.gov It involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. nih.gov This creates a cloudy solution where fine micro-droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. semanticscholar.org After extraction, the phases are separated by centrifugation. DLLME has been successfully applied to the preconcentration of various compounds, including polyphenols from fruit juices and chalcones from traditional medicines. semanticscholar.orgresearchgate.net Optimization of parameters like the type and volume of extraction and disperser solvents is key to achieving high enrichment factors. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 18α-Glycyrrhetinic acid |
| 18β-Glycyrrhetinic acid |
| Acacetin |
| Apigenin |
| Aspalathin |
| Bavachin |
| Bavachinin |
| Chrysin |
| Epicatechin |
| Eriodictyol |
| Fisetin |
| Flavone |
| Flavanone (B1672756) |
| Galangin |
| Glabridin |
| Glycyrrhizin |
| Hesperetin |
| Isobavachalcone |
| Isoliquiritigenin |
| Kaempferol |
| This compound |
| Luteolin |
| Morin |
| Myricetin |
| Naringenin |
| Nothofagin |
| Quercetin |
| Quercitrin |
| Rutin |
Pharmacological Research and Potential Applications in in Vitro and in Vivo Non Human Models
Pre-clinical Efficacy in Disease Models (Mechanistic Focus)
Pre-clinical studies have explored Licocoumarone's efficacy in several disease contexts, elucidating its underlying mechanisms of action.
This compound (LC) has demonstrated therapeutic potential in pancreatic cancer models, primarily through its inhibitory effect on Dual-specificity tyrosine phosphorylation regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that is often found to be upregulated in pancreatic ductal adenocarcinoma (PDAC) and is associated with protumorigenic effects. nih.govnih.govresearchgate.net
Research indicates that LC is an effective inhibitor of DYRK1A, exhibiting an IC50 value of 12.56 µM. nih.govresearchgate.netuni-freiburg.de Molecular docking analyses suggest that LC effectively occupies the active pocket of DYRK1A, forming significant hydrophobic interactions and hydrogen bonds with key residues of the kinase. nih.govresearchgate.netnih.gov Further in vitro validation, utilizing techniques such as Microscale Thermophoresis (MST) and Drug Affinity Responsive Target Stability (DARTS), has confirmed the specific binding capacity of LC to DYRK1A. nih.govresearchgate.netnih.gov
In cellular models, LC has shown significant cytotoxicity against BxPC-3 human pancreatic adenocarcinoma cells, which are known to overexpress DYRK1A, with an IC50 value of 50.77 µM. nih.govresearchgate.netcytion.com Mechanistic investigations have revealed that LC's inhibition of DYRK1A leads to a reduction in the c-MET protein level. This reduction, in turn, suppresses cell proliferation and induces apoptosis in BxPC-3 cells, suggesting a potential pathway for targeted therapy in pancreatic cancer. nih.govresearchgate.netfrontiersin.orgmdpi.com The inhibition of DYRK1A has been broadly shown to suppress EGFR/c-Met signaling in pancreatic cancer, contributing to decreased tumor growth. frontiersin.org
Table 1: Inhibitory Activity of this compound in Pancreatic Cancer Models
| Target/Cell Line | Assay Type | IC50 Value (µM) | Mechanism | Reference |
| DYRK1A | In vitro | 12.56 | Enzyme inhibition | nih.govresearchgate.netuni-freiburg.de |
| BxPC-3 cells | Cytotoxicity | 50.77 | Apoptosis induction, c-MET reduction via DYRK1A inhibition | nih.govresearchgate.netcytion.com |
This compound, as a constituent of Glycyrrhiza uralensis, has demonstrated potential in addressing infectious and immune-related diseases. researchgate.netnih.gov It possesses antioxidant and antimicrobial properties. researchgate.net
Studies in RAW 264.7 macrophages, a cellular model for immune responses, have shown that LC dose-dependently attenuates lipopolysaccharide (LPS)-induced nitric oxide (NO) production by down-regulating inducible nitric oxide synthase (iNOS) expression. nih.gov Furthermore, LC inhibited the LPS-induced expression of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), and the anti-inflammatory cytokine interleukin-10 (IL-10), at both mRNA and protein levels, while not significantly altering tumor necrosis factor-alpha (TNF-α) expression. nih.govnih.gov Similar suppressive effects were observed in LPS-stimulated murine peritoneal macrophages. nih.gov These findings suggest that LC modulates inflammatory responses through pathways involving NF-κB, MAPKs, and STAT3 signaling. nih.gov
Beyond inflammatory modulation, this compound, along with other polyphenols from Glycyrrhiza uralensis root, has exhibited antiviral activity, specifically inhibiting rotavirus absorption and replication in in vitro tests. preprints.orgnih.govmdpi.comresearchgate.net Additionally, this compound has demonstrated antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values of 16 µg/ml. researchgate.net
Table 2: Immunomodulatory and Antimicrobial Effects of this compound
| Activity | Model/Target | Observed Effect | Concentration/Value | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Attenuated NO production, inhibited IL-1β, IL-6, IL-10 expression (not TNF-α) | Dose-dependent | nih.govnih.gov |
| Antiviral | Rotavirus (in vitro) | Inhibited virus absorption and replication | EC50 18.7-69.5 μM (for polyphenols from G. uralensis including LC) | preprints.orgnih.govmdpi.comresearchgate.net |
| Antibacterial | MRSA strains | Antibacterial effect | MIC 16 µg/ml | researchgate.net |
The regeneration of pancreatic beta-cells is a critical area of research for diabetes therapeutics, and DYRK1A inhibition has emerged as a promising strategy. This compound has been identified as a natural compound with a strong inhibitory effect on DYRK1A, with an IC50 of 12.56 μM. mdpi.comresearchgate.netnih.gov
DYRK1A plays a crucial role in regulating beta-cell proliferation by inhibiting the entry of Nuclear Factor of Activated T-cells (NFAT) into the nucleus, promoting the formation of the DREAM complex, and phosphorylating Insulin (B600854) Receptor Substrate-2 (IRS-2) for degradation, all of which suppress beta-cell growth. mdpi.comresearchgate.netnih.gov Furthermore, DYRK1A phosphorylates P27 at the G0/G1 phase, stabilizing it and preventing its nucleation, and phosphorylates Cyclin D1 during the S phase, promoting its nucleation and degradation. mdpi.comresearchgate.netnih.gov
Inhibitors of DYRK1A, including this compound, can disrupt the DREAM complex, effectively "removing the brakes" on beta-cell proliferation, thereby allowing these cells to regenerate and expand in number. mountsinai.org this compound is recognized as a phytochemical that offers a potential alternative for promoting beta-cell replication due to its potent DYRK1A inhibitory activity. mednexus.orgresearchgate.netresearchgate.net While the DYRK1A inhibitory effect of this compound is established, its direct contribution to anti-diabetic action through beta-cell regeneration requires further elucidation. mdpi.com
Synergistic effects have been observed when DYRK1A inhibitors are combined with other agents. For instance, co-inhibition of the DYRK1A and TGFβ signaling pathways has shown a significant synergistic effect in promoting beta-cell proliferation by regulating cell cycle-related gene expression. nih.govresearchgate.net Additionally, GLP-1 receptor agonists have been found to synergize with DYRK1A inhibitors, potentiating human beta-cell proliferation. nih.govmountsinai.orgresearchgate.netresearchgate.net
Pharmacodynamic Characterization in Cellular Systems
Pharmacodynamic studies in cellular systems have provided insights into how this compound exerts its biological effects. This compound has been shown to induce apoptosis in U937 human monoblastic leukemia cells. researchgate.net
In RAW 264.7 macrophages, LC modulates LPS-induced inflammatory responses by influencing key signaling pathways. It attenuates cytokine gene expression through mechanisms involving NF-κB, MAPKs, and STAT3 signaling pathways. nih.gov Specifically, LC inhibits LPS-induced NO production by down-regulating iNOS expression and suppresses the expression of IL-1β, IL-6, and IL-10. nih.gov
In the context of pancreatic cancer, LC demonstrates effective inhibitory activity against the DYRK1A enzyme with an IC50 of 12.56 μM and exhibits cytotoxicity against DYRK1A-overexpressing BxPC-3 cells at an IC50 of 50.77 μM. nih.govresearchgate.netuni-freiburg.de Its mechanism involves reducing c-MET protein levels by inhibiting DYRK1A. nih.govresearchgate.netmdpi.com The specific binding of LC to DYRK1A has been confirmed through molecular docking, MST, and DARTS techniques. nih.govresearchgate.netnih.gov
Pharmacokinetic Investigations in Pre-clinical Non-human Systems
Comprehensive and detailed pharmacokinetic investigations of this compound in pre-clinical non-human systems, specifically regarding its absorption, distribution, metabolism, and excretion (ADME) and bioavailability, were not extensively covered in the provided search results. General statements indicate that research on coumarin (B35378) derivatives, including this compound, involves in vitro and in vivo studies to assess their safety, efficacy, and pharmacokinetics. ontosight.ainih.gov The development of this compound as a therapeutic agent would necessitate comprehensive pre-clinical and clinical trials to establish its viability as a drug, which would include detailed pharmacokinetic profiling. ontosight.ai
Future Research Directions and Identified Gaps
Exploration of Novel Molecular Targets and Signaling Pathways
While Licocoumarone has been shown to inhibit DYRK1A with an IC50 value of 12.56 μM and tyrosinase with an IC50 of 1.2 ± 0.1 μM, these identified targets likely represent only a fraction of its complete pharmacological landscape. frontiersin.orgnih.govresearchgate.net this compound also demonstrates anti-inflammatory properties by attenuating LPS-induced nitric oxide (NO) production and inhibiting the expression of cytokines such as IL-1β, IL-6, and IL-10 in macrophages. researchgate.net However, the precise molecular targets and comprehensive signaling pathways through which this compound exerts all its observed biological effects are not fully elucidated.
A significant research gap exists in the systematic identification of novel molecular targets beyond those currently known. Future studies should employ unbiased, high-throughput screening methodologies, such as proteomic profiling (e.g., chemical proteomics, target deconvolution assays) and interactomics, to identify a broader spectrum of proteins, enzymes, and receptors that directly or indirectly interact with this compound. Furthermore, detailed research is needed to map the intricate downstream signaling cascades modulated by these interactions. This includes investigating the impact on various cellular processes, gene expression, and protein-protein interaction networks using advanced techniques like phosphoproteomics, transcriptomics, and systems biology approaches. Such comprehensive target and pathway identification will be critical for understanding this compound's polypharmacology and uncovering its full therapeutic potential.
Table 1: Known Molecular Targets of this compound and Their Inhibitory Potency
| Target | IC50 Value (μM) | Assay Type | Reference |
| DYRK1A | 12.56 | Enzyme inhibition | frontiersin.orgnih.gov |
| Tyrosinase | 1.2 ± 0.1 | Enzyme inhibition (non-competitive) | researchgate.net |
| iNOS (indirect) | Down-regulation | LPS-stimulated RAW 264.7 macrophages | researchgate.net |
Investigation of Interactions with Non-coding RNAs (e.g., miRNAs, lncRNAs, circRNAs)
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), are increasingly recognized as crucial regulators of gene expression and cellular processes, playing significant roles in various physiological and pathological conditions, including cancer and inflammatory diseases. nih.govfrontiersin.orgmdpi.commdpi.com Despite their widespread regulatory functions, the potential interactions between this compound and these ncRNAs remain largely unexplored.
A critical research direction involves investigating whether this compound modulates the expression profiles of specific miRNAs, lncRNAs, or circRNAs, or if it directly interacts with them. For instance, studies could explore if this compound acts as a "miRNA sponge," sequestering specific miRNAs and thereby influencing the expression of their target messenger RNAs (mRNAs). mdpi.com Similarly, research could focus on whether this compound affects the function of lncRNAs as molecular scaffolds for protein complexes or as regulators of chromatin structure. Methodologies such as RNA sequencing, quantitative PCR, RNA immunoprecipitation (RIP-seq), and luciferase reporter assays could be employed to identify and validate such interactions. Understanding these ncRNA-mediated mechanisms could reveal novel pathways through which this compound exerts its biological effects and potentially enhance its therapeutic applications.
Development of Advanced Delivery Systems for Enhanced Bioavailability in Pre-clinical Models
Natural compounds, including this compound, often face significant challenges regarding their pharmacokinetic properties, particularly poor aqueous solubility, limited gastrointestinal permeability, and susceptibility to rapid metabolism or degradation, which collectively result in low oral bioavailability. nih.govnih.govmdpi.commdpi.com These limitations can hinder their effective translation from in vitro studies to in vivo pre-clinical models and ultimately to clinical applications.
Future research must prioritize the development of advanced drug delivery systems specifically tailored for this compound. This includes exploring nanoformulations such as liposomes, nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles), and micelles, which can enhance solubility, improve stability, and facilitate targeted delivery to specific tissues or cells. nih.govnih.govmdpi.commdpi.com Prodrug strategies, where a chemically modified form of this compound is administered to improve its absorption or reduce its degradation, also warrant investigation. Crucially, these advanced delivery systems must be rigorously evaluated in pre-clinical in vivo models to demonstrate enhanced bioavailability, improved pharmacokinetic profiles, and sustained therapeutic efficacy, thereby validating their potential for clinical translation.
Comparative Studies with Synthetic Analogs and Derivatives
The study of synthetic analogs and derivatives is a well-established strategy in drug discovery to optimize the pharmacological properties of natural products. mdpi.comacs.orgresearchgate.netfrontiersin.orgrsc.org While this compound exhibits promising activities, its potency, selectivity, metabolic stability, or other pharmacokinetic parameters might be suboptimal for therapeutic development.
A significant research direction involves the rational design and synthesis of this compound analogs and derivatives. These modifications could involve altering its core benzofuran (B130515) structure, introducing different functional groups, or modifying its prenyl and dihydroxyphenyl substituents. Subsequent comparative studies between this compound and its synthetic modifications are essential to establish comprehensive structure-activity relationships (SARs). mdpi.comacs.org Such SAR studies would identify the key structural features responsible for its biological activities and guide the development of compounds with improved potency, enhanced selectivity for specific targets, better pharmacokinetic profiles, and reduced potential for off-target effects. This iterative process of synthesis and biological evaluation is fundamental for generating more effective and drug-like candidates.
Addressing Methodological Gaps in Pre-clinical Research Designs
Current pre-clinical research often faces methodological challenges that can impede the successful translation of promising compounds into clinical use. Common gaps include the reliance on single in vitro or simplistic in vivo models that may not accurately reflect complex human pathophysiology, insufficient sample sizes, and a lack of comprehensive mechanistic depth. knowledgeportalia.orgnih.gov The predictive utility of pre-clinical models can be low, particularly for studies using single-knockout disease models. nih.gov
For this compound, future pre-clinical research designs must address these methodological shortcomings. This involves adopting more rigorous and diverse in vivo models that closely mimic the human disease state, including patient-derived xenografts or genetically engineered models where appropriate. Studies should incorporate robust experimental designs with adequate sample sizes and statistical power to ensure reproducibility and reliability of findings. Furthermore, integrating multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) into pre-clinical studies will provide a more holistic understanding of this compound's effects at a systems level, moving beyond isolated observations. Emphasis should be placed on conducting comprehensive dose-response and time-course experiments to characterize its pharmacological profile thoroughly.
Comprehensive Assessment of Long-term Effects in In Vivo Non-human Models
While initial studies may focus on acute or short-term effects, a significant gap exists in the comprehensive understanding of this compound's long-term biological impact. The sustained modulation of physiological pathways or disease progression over extended periods is crucial for evaluating its potential as a chronic therapeutic agent.
Future research should include long-term administration studies in appropriate in vivo non-human models relevant to the diseases this compound is being investigated for. These studies should focus on evaluating:
Sustained Efficacy: Whether the observed beneficial effects are maintained over prolonged treatment periods.
Cumulative Biological Effects: Any potential additive or synergistic biological responses that manifest with chronic exposure.
Long-term Pathway Modulation: The persistent impact on specific molecular targets and signaling pathways identified in earlier studies.
Impact on Disease Progression: How long-term administration influences the natural history or progression of chronic diseases in relevant models.
This comprehensive assessment will provide critical insights into the durability of this compound's effects and its potential for sustained therapeutic benefit.
Elucidation of Complete Biosynthetic Pathways
This compound is a natural product derived from Glycyrrhiza uralensis. nih.gov While the shikimic acid pathway is known to play a role in the biosynthesis of related compounds like coumarins, the complete and specific biosynthetic pathway for this compound itself remains largely uncharacterized. frontiersin.org
Understanding the full enzymatic cascade and genetic machinery involved in this compound biosynthesis is a significant area for future research. This includes identifying the specific enzymes, intermediate compounds, and genes responsible for each step of its synthesis within the plant. Research methodologies could involve transcriptomics and proteomics of Glycyrrhiza uralensis under various conditions, gene knockout or overexpression studies in model systems, and in vitro enzymatic assays. Elucidating this pathway would offer several advantages:
Enhanced Production: It could enable metabolic engineering strategies in plants or microbial hosts for more efficient and sustainable production of this compound, overcoming limitations of traditional extraction methods.
Synthetic Biology: Knowledge of the biosynthetic enzymes could facilitate synthetic biology approaches for de novo synthesis or semi-synthesis of this compound and its derivatives.
Rational Design: Insights into the biosynthetic intermediates could provide templates for the rational design of novel compounds with improved properties, mimicking natural diversity.
Compound Names and PubChem CIDs
Q & A
Q. How is Licocoumarone identified and quantified in plant extracts, and what analytical methods are validated for this purpose?
this compound is primarily identified in Glycyrrhiza uralensis using High-Performance Liquid Chromatography (HPLC) with UV detection. Key parameters include:
- Column : Reverse-phase C18 (5 µm particle size).
- Mobile phase : Gradient elution with water-acetonitrile containing 0.1% trifluoroacetic acid.
- Detection wavelength : 254 nm for optimal absorption. Validation requires spiking samples with reference standards and comparing retention times/spectral data. Cross-species analysis (e.g., G. glabra vs. G. uralensis) confirms specificity .
Q. What are the primary natural sources of this compound, and how do its concentrations vary across plant tissues?
this compound is exclusive to Glycyrrhiza uralensis roots and absent in G. glabra or G. inflata. Concentrations vary by:
Q. What protocols are recommended for synthesizing this compound in laboratory settings?
Synthesis involves prenylation and cyclization of coumarin derivatives:
- Step 1 : Prenylation of 4-methoxy-5-hydroxybenzofuran using isopentenyl bromide under basic conditions.
- Step 2 : Acid-catalyzed cyclization to form the benzofuran ring. Purity is verified via NMR spectroscopy (¹H and ¹³C) and mass spectrometry (monoisotopic mass: 340.131074) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s apoptotic effects in pancreatic cancer cells?
Studies on BxPC-3 cells reveal:
- Mechanism : this compound inhibits BCL-XL and activates caspase-3/7 , inducing mitochondrial apoptosis.
- Experimental design :
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Address discrepancies using:
- Meta-analysis frameworks : Apply PRISMA guidelines to standardize inclusion criteria.
- Sensitivity analysis : Test variables like cell line heterogeneity (e.g., BxPC-3 vs. PANC-1) or batch-to-batch compound variability.
- Dose-response validation : Replicate studies with IC50 normalization and Hill slope comparisons .
Q. What strategies optimize this compound’s pharmacokinetics in preclinical models?
Use PICO framework (Population: Rodent models; Intervention: Nano-encapsulation; Comparison: Free compound; Outcome: Bioavailability):
Q. What in silico tools are effective for predicting this compound’s off-target interactions?
Combine:
- Molecular docking : Use AutoDock Vina to screen against human kinase libraries.
- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding at C6-OH). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
Methodological Guidelines
- Data reliability : Report Cohen’s kappa for inter-rater agreement in phytochemical identification .
- Ethical compliance : Align with ICH Harmonised Guidelines for preclinical data retention and re-contact protocols .
- Contradiction analysis : Use Bland-Altman plots to assess systematic biases in bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
